molecular formula C14H17Cl2FN2O2 B2564884 2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide CAS No. 1436268-69-7

2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide

Cat. No.: B2564884
CAS No.: 1436268-69-7
M. Wt: 335.2
InChI Key: ZIMNSLHKGBQPLL-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This compound belongs to the class of substituted pyridinecarboxamides, which are of significant interest in various scientific fields . The molecular structure features a dichloro-fluoropyridine core, a scaffold recognized for its utility as a synthetic building block in medicinal chemistry . This specific core is a known precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of fluoroquinolone antibiotics . The compound is functionalized with an N-(oxan-4-yl)-N-propan-2-yl carboxamide group, a structural motif that can influence the molecule's physicochemical properties and biological activity. Pyridinecarboxamide derivatives have been extensively investigated for their biological activities and are featured in compounds with herbicidal and plant-protecting properties . This product is intended for research applications only, including but not limited to use as a reference standard, a key intermediate in synthetic organic chemistry, or for screening in biological assays. It is supplied with guaranteed quality and consistency to ensure reliable experimental outcomes. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2,6-dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2FN2O2/c1-8(2)19(9-3-5-21-6-4-9)14(20)10-7-11(17)13(16)18-12(10)15/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMNSLHKGBQPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCOCC1)C(=O)C2=CC(=C(N=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the halogenation of pyridine derivatives to introduce chlorine and fluorine atoms. This is followed by the formation of the carboxamide group through amide coupling reactions. The oxan-4-yl and propan-2-yl groups are introduced via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yl group, leading to the formation of oxan-4-one derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxan-4-one derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. The chlorine and fluorine atoms on the pyridine ring can form halogen bonds with target proteins, while the carboxamide group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

    2,6-Dichloro-5-fluoropyridine: Lacks the carboxamide and oxan-4-yl groups, making it less versatile in chemical reactions.

    N-(Oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide: Lacks the halogen substituents, which may reduce its reactivity and binding affinity.

    2,6-Dichloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide: Lacks the fluorine atom, which can affect its chemical properties and biological activity.

Uniqueness: 2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide is unique due to the combination of halogen atoms and the oxan-4-yl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide, with the following structural formula:

C12H14Cl2FN3O\text{C}_{12}\text{H}_{14}\text{Cl}_2\text{F}\text{N}_3\text{O}

This structure features a pyridine ring substituted with dichloro and fluoro groups, along with an oxan moiety that may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds related to this structure exhibit significant antitumor properties. For instance, studies have shown potent inhibition of cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells. The IC50 values for growth inhibition are often in the nanomolar range, suggesting high potency .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (nM)Mechanism of Action
5-Fluoro-2'-deoxyuridineL1210<100DNA synthesis inhibition
2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamideVariousTBDTBD

The mechanism of action for this compound likely involves the inhibition of key enzymes in nucleotide metabolism or DNA synthesis pathways. For example, similar compounds have been shown to interfere with thymidine metabolism, leading to reduced nucleotide availability for DNA replication .

Study 1: In Vivo Efficacy

In a recent study evaluating the in vivo effects of 2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide on tumor-bearing mice, significant tumor regression was observed. The treatment led to a marked decrease in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, indicating effective therapeutic action .

Study 2: Toxicity Profile

A comprehensive toxicity assessment was conducted to evaluate the safety profile of this compound. Results indicated a favorable safety margin with no significant adverse effects observed at therapeutic doses. However, further studies are recommended to explore long-term effects and potential organ-specific toxicity .

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